Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Overview
Description
“Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H7N3O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)c1ccc2cc[nH]c2n1
. The InChI key for this compound is XNOPDFAJQROROS-UHFFFAOYSA-N
.
Scientific Research Applications
Chemical Synthesis
Research has shown that related compounds of Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate are used in chemical synthesis processes. For instance, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon and undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming adducts in excellent yields with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Antibacterial Applications
A series of related compounds have been prepared and tested for their in vitro and in vivo antibacterial activities, with certain substitutions shown to enhance these properties. This suggests potential application in the development of antibacterial agents (Bouzard et al., 1992).
Antihypertensive Activity
Compounds closely related to this compound, synthesized from 2, 6-dihyroxy-3-cyano-4-methyl pyridine, are expected to have antihypertensive activity. This provides a basis for its potential use in the treatment of hypertension (Kumar & Mashelker, 2006).
Electrochemical Applications
The electrochemical behavior of compounds similar to this compound in aprotic media has been investigated, indicating potential application in electrochemical studies and developments (Trazza, Andruzzi, & Carelli, 1982).
Pyrolysis Analysis
Pyrolysis/GC/MS analysis has been applied to study primary and secondary pyrolysis products of compounds similar to this compound. This research can provide insights into the thermal decomposition processes of these compounds (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).
properties
IUPAC Name |
methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)7-5-12-8-2-6(3-11)4-13-9(7)8/h2,4-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLPAWBXUUVQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1N=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552928 | |
Record name | Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
959245-07-9 | |
Record name | Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50552928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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